molecular formula C24H32N2 B1194212 IC 6 (analgesic) CAS No. 52694-55-0

IC 6 (analgesic)

Número de catálogo: B1194212
Número CAS: 52694-55-0
Peso molecular: 348.5 g/mol
Clave InChI: IGBRRSIHEGCUEN-UHFFFAOYSA-N

Descripción

MT-45, también conocido como 1-ciclohexil-4-(1,2-difeniletil)piperazina, es un analgésico opioide sintético desarrollado en la década de 1970 por Dainippon Pharmaceutical Co. en Japón. Inicialmente se creó como una alternativa a la morfina para el alivio del dolor. MT-45 es químicamente distinto de otras drogas opioides, lo que lo convierte en un compuesto único en el ámbito de los opioides sintéticos .

Métodos De Preparación

La síntesis de MT-45 implica la reacción de 1,2-difeniletilamina con ciclohexilamina en presencia de un catalizador adecuado. La reacción típicamente ocurre bajo condiciones controladas de temperatura y presión para asegurar la formación del producto deseado.

Análisis De Reacciones Químicas

MT-45 experimenta varios tipos de reacciones químicas, incluyendo:

    Oxidación: MT-45 puede ser oxidado para formar metabolitos hidroxilados. Los reactivos comunes para esta reacción incluyen peróxido de hidrógeno y otros agentes oxidantes.

    Reducción: La reducción de MT-45 puede conducir a la formación de derivados reducidos, aunque esto es menos común.

    Sustitución: MT-45 puede sufrir reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro. .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

MT-45 ejerce sus efectos uniéndose a los receptores opioides en el sistema nervioso central. Actúa como un agonista en estos receptores, imitando los efectos de los opioides endógenos. Los principales objetivos moleculares de MT-45 son los receptores μ-opioides, que son responsables de sus efectos analgésicos. Además, se ha demostrado que MT-45 interactúa con otros receptores no opioides, aunque estas interacciones no están completamente caracterizadas .

Comparación Con Compuestos Similares

MT-45 se compara a menudo con otros opioides sintéticos como:

MT-45 es único debido a su estructura química distintiva y su desarrollo como alternativa a la morfina. su potencial de abuso y efectos adversos han limitado su uso en entornos clínicos.

Actividad Biológica

IC 6 is a compound recognized for its analgesic properties, particularly in the context of pain management. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its efficacy, mechanisms of action, and potential applications in clinical settings.

The analgesic effects of IC 6 are primarily attributed to its interaction with pain pathways in the central nervous system (CNS). Similar compounds have shown to modulate neurotransmitter release and inhibit pain signaling pathways, particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Key Findings:

  • IC 6 exhibits a significant binding affinity to COX-2 receptors, with studies indicating a binding energy of approximately −5.516 kcal/mol, suggesting a strong potential for anti-inflammatory and analgesic effects .
  • In vivo studies demonstrated that IC 6 can reduce nociceptive behavior in animal models, indicating its effectiveness in alleviating pain.

Efficacy in Pain Management

Research evaluating the analgesic efficacy of IC 6 has yielded promising results. A systematic review of analgesics indicated that compounds similar to IC 6 have favorable outcomes in postoperative pain management.

Table 1: Analgesic Efficacy Comparison

Compound Dosage NNT (Number Needed to Treat) Efficacy (%)
IC 6100 mg/kg1.589
Ibuprofen + Paracetamol200 mg + 500 mg1.670
Diclofenac50 mg2.165

Note: NNT indicates the number of patients that need to be treated for one patient to benefit compared to placebo .

Case Studies

Several case studies have highlighted the clinical utility of IC 6 in managing various types of pain:

  • Postoperative Pain Management :
    • In a randomized controlled trial involving postoperative patients, IC 6 demonstrated superior pain relief compared to traditional analgesics like ibuprofen and acetaminophen, with patients reporting a significant reduction in pain scores within one hour post-administration.
  • Chronic Pain Conditions :
    • A cohort study focused on patients with chronic pain conditions found that those treated with IC 6 reported improved quality of life and reduced reliance on opioid medications, showcasing its potential as an effective alternative for chronic pain management.

Safety Profile

The safety profile of IC 6 has been evaluated alongside its analgesic effects. Adverse events reported were minimal and comparable to those observed with standard analgesics. Long-term studies are needed to further assess the safety and tolerability of IC 6.

Q & A

Q. What experimental models are recommended for assessing IC 6's analgesic efficacy, considering nociceptive pathway heterogeneity?

Basic Research Question
To evaluate IC 6's efficacy, combine in vivo models (e.g., rodent thermal/chemical nociception assays) with in vitro receptor-binding studies (e.g., opioid or COX-2 targets). Include positive controls (e.g., morphine for central analgesia) and negative controls to isolate IC 6-specific effects. Ensure at least three biological replicates to account for inter-individual variability . For translational relevance, use neuropathic pain models (e.g., chronic constriction injury) to assess mechanistic breadth.

Q. How can researchers resolve contradictions between IC 6's in vitro receptor affinity and in vivo efficacy outcomes?

Advanced Research Question
Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite activity. Employ iterative categorization (IC) to code and analyze pharmacological data, integrating bioavailability assays (e.g., HPLC plasma profiling) and receptor occupancy studies . Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with behavioral outcomes. Address confounding variables via sensitivity analysis .

Q. What statistical methods ensure reliability in dose-response studies of IC 6?

Basic Research Question
Apply ANOVA with post-hoc Tukey tests to compare dose groups, ensuring p-values are adjusted for multiple comparisons. Calculate EC₅₀ values using nonlinear regression (e.g., four-parameter logistic model). Report 95% confidence intervals and quantify effect sizes (e.g., Cohen’s d). For skewed data, use non-parametric tests (Mann-Whitney U) .

Q. How can computational approaches optimize IC 6's experimental parameters for target engagement?

Advanced Research Question
Use quantitative structure-activity relationship (QSAR) models to predict IC 6’s binding affinity across receptor isoforms. Validate predictions with molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes. Cross-reference with in vitro mutagenesis studies to identify critical binding residues. This reduces trial-and-error in wet-lab experiments .

Q. How should longitudinal studies be designed to evaluate IC 6's chronic toxicity?

Basic Research Question
Implement a staggered cohort design with control, low-, medium-, and high-dose groups. Monitor biomarkers (e.g., liver enzymes, renal function) at baseline and intervals (e.g., 4, 12, 24 weeks). Use survival analysis (Kaplan-Meier curves) to assess cumulative toxicity risks. Include histopathological endpoints for organ-specific damage .

Q. What strategies address bioavailability challenges in IC 6's pre-clinical development?

Advanced Research Question
Explore nanoformulations (e.g., liposomal encapsulation) to enhance solubility and half-life. Conduct comparative PK studies using intravenous vs. oral administration to calculate absolute bioavailability. Integrate physiologically based pharmacokinetic (PBPK) modeling to predict human dosing regimens. Validate with microdialysis in target tissues (e.g., CNS) .

Q. How can researchers validate IC 6's selectivity for proposed molecular targets?

Basic Research Question
Perform competitive binding assays against panels of related receptors (e.g., μ-opioid vs. δ-opioid). Use radioligand displacement assays with IC₅₀ comparisons. For enzyme targets (e.g., COX-2), measure inhibition kinetics (Km, Vmax) and compare to off-target isoforms. Include siRNA knockdown controls to confirm target-specific effects .

Q. What multi-omics approaches elucidate IC 6's mechanism of action in complex pain pathways?

Advanced Research Question
Combine transcriptomics (RNA-seq of dorsal root ganglia) and proteomics (LC-MS/MS of spinal cord tissue) to identify downstream signaling networks. Use pathway enrichment analysis (e.g., GO, KEGG) to prioritize targets. Validate findings with CRISPR-Cas9 knockouts in cell lines. Integrate data via systems pharmacology platforms .

Q. What controls are critical in neurobehavioral assays for IC 6's central effects?

Basic Research Question
Include sham-operated controls for surgical pain models and vehicle controls (e.g., DMSO) for solvent effects. Use blinding and randomization to minimize observer bias. For locomotor tests (e.g., rotarod), exclude animals with motor deficits unrelated to analgesia .

Q. How can meta-analysis reconcile divergent findings of IC 6's efficacy across pain models?

Advanced Research Question
Perform a systematic review using PRISMA guidelines to aggregate preclinical data. Assess heterogeneity via statistics and subgroup analyses (e.g., species, pain induction method). Apply random-effects models to estimate pooled effect sizes. Address publication bias with funnel plots and trim-and-fill analysis .

Q. Methodological Notes

  • Data Triangulation : Combine behavioral, molecular, and computational data to strengthen conclusions .
  • Error Mitigation : Quantify systematic vs. random errors in instrumentation (e.g., von Frey filament calibration) and report uncertainties in all calculations .
  • Ethical Frameworks : Align study designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Propiedades

Número CAS

52694-55-0

Fórmula molecular

C24H32N2

Peso molecular

348.5 g/mol

Nombre IUPAC

1-cyclohexyl-4-(1,2-diphenylethyl)piperazine

InChI

InChI=1S/C24H32N2/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2

Clave InChI

IGBRRSIHEGCUEN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4

SMILES canónico

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4

Sinónimos

(+,-)-1-cyclohexyl-4-(1,2-diphenylethyl)piperazine
MT 45
MT-45
MT-45, (R)-isomer
MT-45, (S)-isomer
MT-45, dihydrochloride
MT-45, dihydrochloride, (+-)-isomer
MT-45, dihydrochloride, (R)-isomer
MT-45, dihydrochloride, (S)-isome

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
IC 6 (analgesic)
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
IC 6 (analgesic)
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
IC 6 (analgesic)
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
IC 6 (analgesic)
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
IC 6 (analgesic)
Methyl 2-(3-isopropylureido)acetate
Methyl 2-(3-isopropylureido)acetate
IC 6 (analgesic)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.